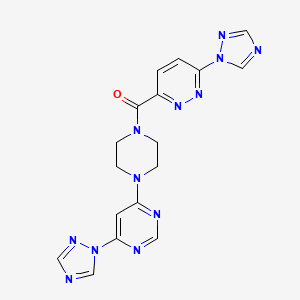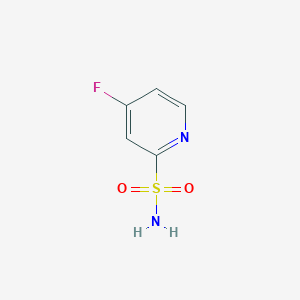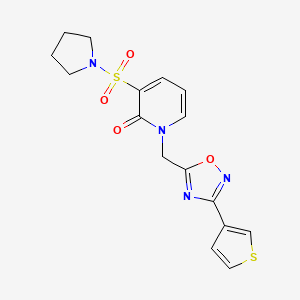![molecular formula C12H12F3NO4S B2631484 N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide CAS No. 2094871-06-2](/img/structure/B2631484.png)
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a phenoxyethyl moiety, which is further connected to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-trifluoromethanesulfonylphenol with an appropriate ethylating agent to form the phenoxyethyl intermediate.
Amidation Reaction: The phenoxyethyl intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity of the compound. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide: shares similarities with other triflamides and triflimides, such as:
Uniqueness
- The presence of the prop-2-enamide moiety in this compound distinguishes it from other triflamides and triflimides, providing unique reactivity and potential applications in various fields.
Properties
IUPAC Name |
N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c1-2-11(17)16-7-8-20-9-3-5-10(6-4-9)21(18,19)12(13,14)15/h2-6H,1,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJDIUDLCRSUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-amido)benzoate](/img/structure/B2631401.png)
![1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B2631409.png)

![1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2631411.png)
![[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B2631412.png)

![3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2631415.png)
![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)

![N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2631419.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2631424.png)
